2-{[(furan-2-yl)methyl]amino}-3-[(3-nitrophenyl)carbamoyl]propanoic acid
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Overview
Description
2-{[(furan-2-yl)methyl]amino}-3-[(3-nitrophenyl)carbamoyl]propanoic acid is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(furan-2-yl)methyl]amino}-3-[(3-nitrophenyl)carbamoyl]propanoic acid typically involves multiple steps. One common method includes the following steps:
Formation of the furan derivative: The furan ring is synthesized through the cyclization of appropriate precursors.
Introduction of the amino group: The furan derivative is then reacted with a suitable amine to introduce the amino group.
Carbamoylation: The amino-furan derivative is further reacted with a nitrophenyl isocyanate to form the carbamoyl group.
Final coupling: The resulting intermediate is coupled with a propanoic acid derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(furan-2-yl)methyl]amino}-3-[(3-nitrophenyl)carbamoyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino and carbamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or lithium diisopropylamide.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(furan-2-yl)methyl]amino}-3-[(3-nitrophenyl)carbamoyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(furan-2-yl)methyl]amino}-3-[(3-nitrophenyl)carbamoyl]propanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Another furan derivative with different functional groups.
3-nitrophenyl carbamate: Shares the nitrophenyl carbamoyl group but lacks the furan ring.
Amino-furan derivatives: Compounds with similar amino and furan structures.
Uniqueness
2-{[(furan-2-yl)methyl]amino}-3-[(3-nitrophenyl)carbamoyl]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(furan-2-ylmethylamino)-4-(3-nitroanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6/c19-14(17-10-3-1-4-11(7-10)18(22)23)8-13(15(20)21)16-9-12-5-2-6-24-12/h1-7,13,16H,8-9H2,(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXPNBIDKBOPNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CC(C(=O)O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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